D-Glucurono-6,3-lactone acetonide

Solubility Formulation Process Chemistry

D-Glucurono-6,3-lactone acetonide (CAS 20513-98-8) is a protected derivative of D-glucuronic acid, featuring a fused acetonide ring that safeguards the 1,2-diol functionality. This compound is a white to off-white crystalline solid with a molecular formula of C9H12O6 and a molecular weight of 216.19 g/mol.

Molecular Formula C9H12O6
Molecular Weight 216.19 g/mol
CAS No. 20513-98-8
Cat. No. B014291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucurono-6,3-lactone acetonide
CAS20513-98-8
Synonyms1,2-O-Isopropylidene-α-D-glucofuranuronic Acid γ-Lactone; _x000B_1,2-O-(1-Methylethylidene)-α-D-glucofuranuronic Acid γ-Lactone; _x000B_NSC382125; 
Molecular FormulaC9H12O6
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESCC1(OC2C3C(C(C(=O)O3)O)OC2O1)C
InChIInChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3?,4-,5+,6-,8-/m1/s1
InChIKeyBDBGJSXZKMTMGP-IBJRFZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Glucurono-6,3-lactone acetonide: A Protected Glucuronolactone Intermediate for Chiral and NMR Applications


D-Glucurono-6,3-lactone acetonide (CAS 20513-98-8) is a protected derivative of D-glucuronic acid, featuring a fused acetonide ring that safeguards the 1,2-diol functionality . This compound is a white to off-white crystalline solid with a molecular formula of C9H12O6 and a molecular weight of 216.19 g/mol . It is not intended for direct biological activity but is a critical, orthogonal synthetic intermediate for generating chirally defined targets .

Why D-Glucurono-6,3-lactone acetonide Cannot Be Replaced by Unprotected Glucuronolactone or Alternative Acetonides


Attempting to substitute D-Glucurono-6,3-lactone acetonide with its close structural analogs will lead to significant differences in synthetic outcomes and analytical utility. The specific protection pattern is not interchangeable; substituting with the unprotected D-glucurono-6,3-lactone forfeits the orthogonal 1,2-diol protection, which is essential for directing downstream regioselective transformations [1]. Conversely, using a differently protected analog, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose , introduces an additional protecting group that precludes the selective C-5 functionalization demonstrated for the target compound [1]. These structural nuances translate directly into different physical properties, such as solubility and melting point, which impact process feasibility and final purity.

Quantitative Differentiation of D-Glucurono-6,3-lactone acetonide from Structural Analogs


Solubility Profile: D-Glucurono-6,3-lactone acetonide vs. Unprotected Glucuronolactone

D-Glucurono-6,3-lactone acetonide exhibits a significantly different solubility profile compared to its parent compound, D-glucurono-6,3-lactone. While the unprotected lactone is highly soluble in water (269 g/L) , the acetonide derivative is only sparingly soluble in water and shows a preference for organic solvents like chloroform . This difference is crucial for reaction design and purification.

Solubility Formulation Process Chemistry

Melting Point: A Critical Purity and Handling Indicator for D-Glucurono-6,3-lactone acetonide

The melting point of D-Glucurono-6,3-lactone acetonide is approximately 119-121 °C . This is significantly lower than the melting point of its unprotected parent, D-glucurono-6,3-lactone, which is reported in the range of 170-180 °C . This difference provides a simple, quantitative method to distinguish the two and assess the purity of the acetonide product.

Physical Property Quality Control Crystallinity

NMR Resolution: D-Glucurono-6,3-lactone acetonide Enables Quantifiable Isotopomer Analysis

The 1,2-O-isopropylidene derivative of D-glucuronic acid provides complete resolution of all six 13C NMR signals from glucuronide, which is not achievable with the underivatized parent compound [1]. This enhanced resolution allows for the quantification of 13C isotopomer populations through one- and two-bond 13C-13C coupling, a specific analytical capability [1].

NMR Spectroscopy Metabolic Tracers Isotopomer Analysis

Proven Application Scenarios for D-Glucurono-6,3-lactone acetonide Based on Quantitative Evidence


Chiral Synthesis: Precursor for Optically Active Inositols

D-Glucurono-6,3-lactone acetonide is the designated starting material for the synthesis of optically active and partially protected inositols [1]. The specific protection pattern is essential to control the stereochemical outcome of the transformation. Attempting this route with unprotected glucuronolactone or a differently protected analog would lead to a different, and likely undesired, stereochemical profile.

Analytical Chemistry: Essential Derivative for High-Resolution 13C NMR of Glucuronides

As demonstrated by quantitative evidence, this compound is required for studies that demand baseline-resolved 13C NMR signals from glucuronide metabolites [1]. Substitution with other derivatives will compromise the analytical resolution needed for accurate isotopomer quantification in metabolic tracer studies.

Organic Synthesis: Orthogonal Protection for Advanced Carbohydrate Chemistry

In multi-step syntheses of complex carbohydrates, D-Glucurono-6,3-lactone acetonide serves as an orthogonal protecting group synthon. The 1,2-acetonide protection [1] enables selective manipulation of the C-5 hydroxyl group, a key step in preparing novel furano-glucuronamides [2]. Its moderate organic solubility profile also facilitates reactions that are not feasible with the highly water-soluble unprotected lactone.

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